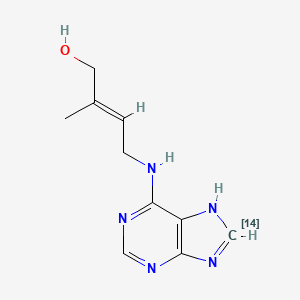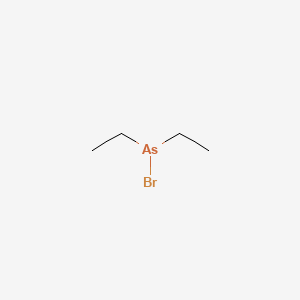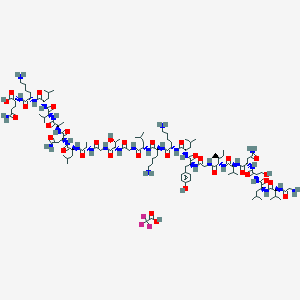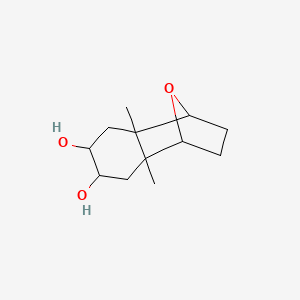
Zeatin-8-14C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zeatin-8-14C is a radiolabeled form of zeatin, a naturally occurring cytokinin found in plants. Cytokinins are a class of plant hormones that promote cell division and growth. Zeatin was first identified in maize (Zea mays) and is known for its role in promoting cell division, delaying senescence, and influencing nutrient mobilization. The radiolabeled version, this compound, is used extensively in scientific research to study the metabolism and transport of cytokinins in plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zeatin-8-14C can be synthesized from [8-14C]inosine through a series of chemical reactions. The process involves the protection of the sugar portion of inosine, chlorination at the 6-position of the purine ring, and coupling with trans-4-amino-2-methyl-2-buten-1-ol . The reaction conditions typically involve the use of benzoyl chloride in pyridine for protection, followed by treatment with phosphorus oxychloride for chlorination .
Industrial Production Methods: While the industrial production of this compound is not widely documented, it generally follows similar synthetic routes as described above. The production involves the use of radiolabeled precursors and careful handling to ensure the integrity of the radiolabel .
Analyse Chemischer Reaktionen
Types of Reactions: Zeatin-8-14C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolism and function of cytokinins in plants .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like ammonia or amines
Major Products: The major products formed from these reactions include dihydrozeatin, zeatin riboside, and various glucosylated derivatives .
Wissenschaftliche Forschungsanwendungen
Zeatin-8-14C is extensively used in scientific research to study the metabolism, transport, and function of cytokinins in plants. Some key applications include:
Plant Physiology: Understanding the role of cytokinins in cell division, growth, and senescence.
Agriculture: Enhancing crop yield and stress resistance by manipulating cytokinin levels.
Biochemistry: Investigating the metabolic pathways and enzymatic reactions involving cytokinins.
Molecular Biology: Studying gene expression and signal transduction pathways influenced by cytokinins.
Wirkmechanismus
Zeatin-8-14C exerts its effects by binding to cytokinin receptors in plant cells. This binding activates a signal transduction pathway that leads to the expression of genes involved in cell division and growth . The primary molecular targets include cytokinin receptors such as CRE1/AHK4, which are part of the two-component signaling system in plants .
Vergleich Mit ähnlichen Verbindungen
Kinetin: Another naturally occurring cytokinin with similar functions but different chemical structure.
Benzyladenine: A synthetic cytokinin used in plant tissue culture.
Dihydrozeatin: A derivative of zeatin with a reduced side chain
Uniqueness: Zeatin-8-14C is unique due to its radiolabeled nature, allowing researchers to trace its metabolism and transport within plant tissues. This feature provides valuable insights into the dynamic processes involving cytokinins .
Eigenschaften
Molekularformel |
C10H13N5O |
|---|---|
Molekulargewicht |
221.24 g/mol |
IUPAC-Name |
(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol |
InChI |
InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+/i5+2 |
InChI-Schlüssel |
UZKQTCBAMSWPJD-IFPNWWLTSA-N |
Isomerische SMILES |
C/C(=C\CNC1=NC=NC2=C1N[14CH]=N2)/CO |
Kanonische SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13834613.png)

![2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13834624.png)

![1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene;perchloric acid](/img/structure/B13834641.png)





![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)

